[4-(2-Hydroxyethyl)azepan-1-yl]-(1-methylpyrrol-2-yl)methanone
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Overview
Description
[4-(2-Hydroxyethyl)azepan-1-yl]-(1-methylpyrrol-2-yl)methanone is a synthetic organic compound that features both azepane and pyrrole moieties. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the hydroxyethyl group and the azepane ring provides unique chemical properties that can be exploited in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Hydroxyethyl)azepan-1-yl]-(1-methylpyrrol-2-yl)methanone typically involves multi-step organic synthesis. One common route starts with the preparation of the azepane ring, which can be synthesized from commercially available starting materials through a series of cyclization reactions. The hydroxyethyl group is then introduced via nucleophilic substitution reactions.
For the pyrrole moiety, a common approach involves the reaction of a suitable precursor with a nitrile or an amine under acidic or basic conditions to form the pyrrole ring. The final step involves coupling the azepane and pyrrole moieties through a condensation reaction, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Hydroxyethyl)azepan-1-yl]-(1-methylpyrrol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO₄ (potassium permanganate).
Reduction: Reducing agents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride) are typically used.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of ethers or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-Hydroxyethyl)azepan-1-yl]-(1-methylpyrrol-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a useful probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various biological targets, including enzymes and receptors, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved mechanical strength or thermal stability. It can also be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of [4-(2-Hydroxyethyl)azepan-1-yl]-(1-methylpyrrol-2-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the azepane and pyrrole rings can participate in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Azone® (1-dodecylazacycloheptan-2-one): Known for its use as a penetration enhancer in transdermal drug delivery.
Pyrrolidine derivatives: Often used in the synthesis of pharmaceuticals due to their biological activity.
Azepane derivatives: Used in the development of drugs and materials due to their unique ring structure.
Uniqueness
What sets [4-(2-Hydroxyethyl)azepan-1-yl]-(1-methylpyrrol-2-yl)methanone apart is the combination of the azepane and pyrrole moieties, which provides a unique set of chemical properties
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better exploit its potential in various fields of science and industry.
Properties
IUPAC Name |
[4-(2-hydroxyethyl)azepan-1-yl]-(1-methylpyrrol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-15-8-3-5-13(15)14(18)16-9-2-4-12(6-10-16)7-11-17/h3,5,8,12,17H,2,4,6-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCMSIAYWCRFTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCCC(CC2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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